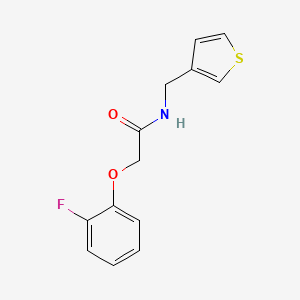![molecular formula C14H15NOS B6536871 2-methyl-N-[2-(thiophen-3-yl)ethyl]benzamide CAS No. 1058195-87-1](/img/structure/B6536871.png)
2-methyl-N-[2-(thiophen-3-yl)ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-N-[2-(thiophen-3-yl)ethyl]benzamide is an organic compound that features a benzamide core with a thiophene ring and a methyl group
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[2-(thiophen-3-yl)ethyl]benzamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Attachment of the Benzamide Group: The thiophene derivative is then reacted with a benzoyl chloride derivative under basic conditions to form the benzamide linkage.
Introduction of the Methyl Group: The final step involves the methylation of the benzamide derivative using methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-[2-(thiophen-3-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Bromine, chlorine
Major Products Formed
Oxidation: Thiophene oxide derivatives
Reduction: Amino derivatives
Substitution: Halogenated thiophene derivatives
Scientific Research Applications
2-methyl-N-[2-(thiophen-3-yl)ethyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory agent.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of 2-methyl-N-[2-(thiophen-3-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-N-[2-(thiophen-2-yl)ethyl]benzamide
- 2-methyl-N-[2-(furan-3-yl)ethyl]benzamide
- 2-methyl-N-[2-(pyridin-3-yl)ethyl]benzamide
Uniqueness
2-methyl-N-[2-(thiophen-3-yl)ethyl]benzamide is unique due to the specific positioning of the thiophene ring, which may confer distinct electronic and steric properties compared to its analogs .
Properties
IUPAC Name |
2-methyl-N-(2-thiophen-3-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NOS/c1-11-4-2-3-5-13(11)14(16)15-8-6-12-7-9-17-10-12/h2-5,7,9-10H,6,8H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAWVKIMXRNZPIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCCC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(naphthalen-1-yl)-N-[(thiophen-3-yl)methyl]acetamide](/img/structure/B6536794.png)
![2-(4-tert-butylphenoxy)-N-[(thiophen-3-yl)methyl]acetamide](/img/structure/B6536799.png)
![N-[(thiophen-3-yl)methyl]-[1,1'-biphenyl]-4-carboxamide](/img/structure/B6536804.png)
![4-tert-butyl-N-[(thiophen-3-yl)methyl]benzamide](/img/structure/B6536822.png)
![4-(dimethylsulfamoyl)-N-[(thiophen-3-yl)methyl]benzamide](/img/structure/B6536828.png)
![2-(3-methylphenoxy)-N-[(thiophen-3-yl)methyl]acetamide](/img/structure/B6536832.png)
![2-(4-methylphenoxy)-N-[(thiophen-3-yl)methyl]acetamide](/img/structure/B6536841.png)

![2-(3-methoxyphenoxy)-N-[(thiophen-3-yl)methyl]acetamide](/img/structure/B6536858.png)
![4-(propan-2-yloxy)-N-[2-(thiophen-3-yl)ethyl]benzamide](/img/structure/B6536874.png)
![2,6-difluoro-N-[2-(thiophen-3-yl)ethyl]benzamide](/img/structure/B6536882.png)
![2-ethoxy-N-[2-(thiophen-3-yl)ethyl]naphthalene-1-carboxamide](/img/structure/B6536884.png)
![3,4-dichloro-N-[2-(thiophen-3-yl)ethyl]benzamide](/img/structure/B6536893.png)
![5-bromo-N-[2-(thiophen-3-yl)ethyl]furan-2-carboxamide](/img/structure/B6536901.png)
